molecular formula C19H11Cl2F3N2O B1401681 N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311279-80-7

N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No. B1401681
M. Wt: 411.2 g/mol
InChI Key: XQGBYJANZBXJPI-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, also known as CTB or Compound 10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained attention due to its ability to target specific proteins and enzymes involved in various biological processes.

Scientific Research Applications

    Photothermal Applications of Two-Dimensional Nanomaterials

    Photothermal conversion has become increasingly attractive in recent years. Two-dimensional (2D) nanomaterials have higher photothermal conversion efficiency due to their excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and other cutting-edge fields .

    Nonlinear Optical Single Crystals

    Nonlinear optical (NLO) single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology. Chromophores with highly delocalized π electron systems lead to good macroscopic NLO response and high molecular hyperpolarizability .

    Photocatalytic Technology

    Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .

properties

IUPAC Name

N-(4-chlorophenyl)-4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)25-18(27)12-3-1-11(2-4-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBYJANZBXJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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